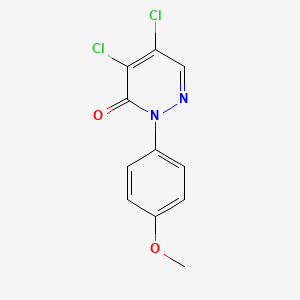

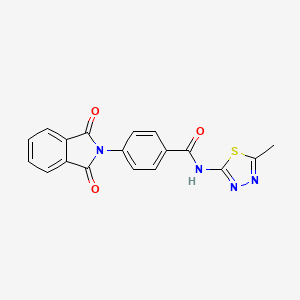

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, or 4,5-DCPMP, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. 4,5-DCPMP has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 (CYP) in humans, and for its potential to act as a substrate for other enzymes. It has also been studied for its ability to act as an antioxidant and for its potential to interact with other molecules in the body.

Scientific Research Applications

Synthesis and Derivative Development

- Chemical Synthesis and Derivative Formulation : 4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been utilized as a foundational compound in the synthesis of various derivatives. These include the development of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, showcasing the compound's role as a precursor in the generation of potentially bioactive molecules (Soliman & El-Sakka, 2011).

Molecular Structure and Crystallography

- Molecular Structure Analysis : The compound's crystal structure has been analyzed, revealing its conformation and intermolecular interactions. This includes the study of dihedral angles between the central benzimidazole ring system and the pyridazinone residues, contributing to our understanding of its structural properties (Zvirgzdins et al., 2013).

Chemical Reactions and Interactions

- Chemical Reactions and Mechanisms : The reactivity of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been explored in various contexts. For instance, its reaction with trifluoroethylation agents has been studied, providing insights into methyl group migration mechanisms during chemical reactions (Li et al., 2009).

Synthesis of Heterocyclic Compounds

- Development of Heterocyclic Molecules : The compound serves as a scaffold for the synthesis of heterocyclic systems. For example, it has been used to generate various substituted and ring-fused pyridazinone systems, highlighting its utility in drug discovery and development (Pattison et al., 2009).

Chiral Separation and Pharmaceutical Applications

- Chiral Separation and Pharmaceutical Intermediate : It has been used as a key synthetic intermediate, particularly for cardiotonic agents. Efficient methods for the preparative separation of its enantiomers have been established, which is crucial for pharmaceutical applications (Cheng et al., 2019).

properties

IUPAC Name |

4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHFCXUMUBYCMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2378783.png)

![N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378785.png)

![(2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2378786.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)